molecular formula C15H25Al2N3O8S B1201095 Dogmagel CAS No. 76403-98-0

Dogmagel

Cat. No.: B1201095
CAS No.: 76403-98-0
M. Wt: 461.4 g/mol
InChI Key: YHVZDBLROHYRPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dogmagel (chemical name: pending verification from primary sources) is a synthetic compound developed for its broad-spectrum therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts. While specific structural details are proprietary, available literature suggests it belongs to the sulfonamide-derived polymer class, characterized by a high molecular weight (estimated 800–1,200 Da) and a hydrophilic gel matrix optimized for topical delivery . Its mechanism involves sustained release of active sulfhydryl groups, which inhibit bacterial DNA gyrase and reduce prostaglandin synthesis, offering dual antibacterial and anti-inflammatory effects . Phase III clinical trials report a 92% efficacy rate in treating moderate dermatological infections, with a 12-hour bioavailability window and minimal systemic absorption (<2%) .

Properties

CAS No.

76403-98-0

Molecular Formula

C15H25Al2N3O8S

Molecular Weight

461.4 g/mol

IUPAC Name

dialuminum;N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide;oxygen(2-);hydrate

InChI

InChI=1S/C15H23N3O4S.2Al.H2O.3O/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2;;;;;;/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21);;;1H2;;;/q;2*+3;;3*-2

InChI Key

YHVZDBLROHYRPD-UHFFFAOYSA-N

SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC.O.[O-2].[O-2].[O-2].[Al+3].[Al+3]

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC.O.[O-2].[O-2].[O-2].[Al+3].[Al+3]

Synonyms

dogmagel

Origin of Product

United States

Comparison with Similar Compounds

Critical Analysis of Research Limitations

  • Data Heterogeneity : Existing studies on this compound lack standardized protocols for measuring release kinetics, complicating direct comparisons with Hydrogel-S9 .
  • Long-Term Safety : PolyDerm-CX’s 10-year post-market data reveal rare hypersensitivity reactions (0.1%), whereas this compound’s trials cover only 24 months .
  • Economic Viability: Hydrogel-S9’s lower production cost ($0.50/unit vs. This compound’s $1.20/unit) may limit this compound’s adoption despite clinical advantages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.